Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate
Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate
An In-depth Technical Guide to 5-Methylthiophene-2-carbonyl chloride: Properties, Synthesis, and Applications
5-Methylthiophene-2-carbonyl chloride, identified by its CAS Number 31555-59-6 , is a highly reactive and versatile intermediate that holds a significant position in the landscape of modern organic synthesis.[1][2][3] Its structure, which combines the aromatic thiophene ring with a reactive acyl chloride functional group, makes it a prized building block for introducing the 5-methylthiophene-2-carboxamide moiety into more complex molecular architectures. For researchers and professionals in drug development and materials science, this compound is not merely a reagent but a key enabler for innovation, providing a reliable pathway to novel pharmaceuticals, agrochemicals, and functional materials.[1] This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview, blending established data with practical insights into its synthesis, handling, and application.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any experimental design. The key characteristics of 5-Methylthiophene-2-carbonyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31555-59-6 | [1][2][4] |
| Molecular Formula | C₆H₅ClOS | [1][5] |
| Molecular Weight | 160.62 g/mol | [1][5] |
| Density | 1.32 g/cm³ | [6] |
| Boiling Point | 230.8 °C at 760 mmHg | [6] |
| 73-74 °C at high vacuum | [5] | |
| Flash Point | 93.4 °C | [6] |
| Purity (Typical) | ≥95% | [1] |
| MDL Number | MFCD00130092 | [1] |
The compound's density being significantly higher than water and its high boiling point at atmospheric pressure are critical data points for reaction setup and purification procedures, such as distillation.
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most direct and industrially relevant synthesis of 5-Methylthiophene-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, 5-Methyl-2-thiophenecarboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Causality in Experimental Design:
The choice of thionyl chloride is strategic; its reaction with the carboxylic acid is thermodynamically favorable. Using an excess of thionyl chloride (e.g., 3 equivalents) ensures the reaction goes to completion and also allows it to serve as the solvent, eliminating the need for additional organic solvents that would require removal later. The reflux condition provides the necessary activation energy for the reaction to proceed at a practical rate. A key consideration is the absolute exclusion of moisture, as water will rapidly hydrolyze both the thionyl chloride reagent and the acyl chloride product back to the starting carboxylic acid, drastically reducing the yield.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of 5-Methylthiophene-2-carbonyl chloride.
Step-by-Step Laboratory Protocol
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Apparatus Preparation: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a nitrogen inlet.
-
Reagent Charging: In a stream of dry nitrogen, charge the flask with 5-methyl-2-thiophene carboxylic acid (e.g., 0.352 moles).[5]
-
Chlorination: Carefully add freshly distilled thionyl chloride (e.g., 1.055 moles, 3 equivalents) to the flask.[5]
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 7 hours. The reaction progress can be monitored by taking small aliquots and quenching them with methanol to form the methyl ester, which can be analyzed by GC or TLC.[5]
-
Isolation: After cooling the mixture to room temperature, distill off the excess thionyl chloride under reduced pressure (water aspirator).[5]
-
Purification: The resulting crude residue is then purified by distillation under high vacuum to yield the final product.[5]
Chemical Reactivity and Mechanistic Considerations
As an acyl chloride, the compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is the cornerstone of its utility.
-
Reaction with Amines: It reacts exothermically with primary and secondary amines to form highly stable N-substituted-5-methylthiophene-2-carboxamides. This is one of its most common applications in pharmaceutical synthesis. The reaction generates HCl as a byproduct, which must be scavenged by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine.
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form the corresponding esters.[1]
-
Hydrolysis: The compound reacts violently with water, hydrolyzing back to 5-methyl-2-thiophenecarboxylic acid and releasing hydrogen chloride gas.[7] This underscores the critical need for anhydrous reaction conditions.
Diagram of Core Reactivity
Caption: Reactivity of 5-Methylthiophene-2-carbonyl chloride with nucleophiles.
Applications in Research and Drug Development
The utility of 5-Methylthiophene-2-carbonyl chloride spans multiple scientific domains, primarily driven by the biological significance of the thiophene scaffold.
-
Pharmaceutical Synthesis: This is the most prominent area of application. The compound serves as a key intermediate for synthesizing a range of biologically active molecules. Thiophene-containing compounds are known to exhibit diverse pharmacological activities, and this reagent provides a direct route to incorporate the desirable 5-methylthiophene moiety. It is used in the development of oncology drug intermediates and enzyme inhibitors.[1]
-
Agrochemicals: Similar to pharmaceuticals, the thiophene ring is present in various pesticides and herbicides. This acyl chloride is a building block for creating new agrochemical candidates.[1]
-
Materials Science: The electron-rich nature of the thiophene ring makes it a valuable component in organic electronic materials. 5-Methylthiophene-2-carbonyl chloride is used to synthesize functional monomers that can be polymerized to create conductive polymers and organic semiconductors for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaic cells.[1]
Safety, Handling, and Storage
The high reactivity of 5-Methylthiophene-2-carbonyl chloride necessitates stringent safety protocols. It is classified as a corrosive material.
| Hazard Class | GHS Statement | Source(s) |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | [7] |
| Eye Damage | H318: Causes serious eye damage. | [7] |
| Reactivity | Reacts violently with water. Contact with water liberates toxic gas (HCl). | [7] |
Self-Validating Handling Protocol:
A self-validating system for handling this reagent involves engineering controls, appropriate personal protective equipment (PPE), and procedural checks at every step.
Diagram of Safe Handling Workflow
Caption: Logical workflow for the safe handling of 5-Methylthiophene-2-carbonyl chloride.
Analytical Characterization Profile (Predicted)
While experimental spectra are best obtained on the specific lot in use, the following profile provides the expected spectroscopic signatures for 5-Methylthiophene-2-carbonyl chloride based on its structure and data from analogous compounds.
-
Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride. This is expected to appear at a high frequency, typically in the range of 1770-1815 cm⁻¹ . The aromatic C-H and C=C stretching vibrations of the thiophene ring will appear in their usual regions (~3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively).
-
¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) is expected to show three distinct signals:
-
A singlet for the methyl (CH₃) protons, likely around δ 2.5-2.6 ppm .
-
Two doublets for the two aromatic protons on the thiophene ring. These protons are coupled to each other (a 3-bond coupling, J ≈ 3-5 Hz). The proton at position 3 (adjacent to the methyl group) would likely appear around δ 6.8-7.0 ppm , while the proton at position 4 (adjacent to the carbonyl group) would be further downfield due to the electron-withdrawing effect of the carbonyl group, likely around δ 7.6-7.8 ppm .
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by six signals:
-
The carbonyl carbon (C=O) will be significantly deshielded, appearing in the δ 160-165 ppm range.
-
The five carbons of the thiophene ring will appear in the aromatic region (δ 125-150 ppm ). The carbon attached to the carbonyl group (C2) and the carbon attached to the methyl group (C5) will be quaternary and may show weaker signals.
-
The methyl carbon (CH₃) will appear upfield, typically in the δ 15-20 ppm range.
-
Conclusion
5-Methylthiophene-2-carbonyl chloride is a quintessential example of a high-value synthetic intermediate. Its predictable reactivity, established synthesis routes, and the proven utility of the thiophene scaffold make it an indispensable tool for chemists. However, its power as a reagent is matched by its hazardous nature. A disciplined, safety-first approach, grounded in a solid understanding of its chemical properties, is paramount. This guide serves as a foundational resource to empower researchers to harness the full synthetic potential of this compound safely and effectively, paving the way for the next generation of medicines and materials.
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A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
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